

# Toxicological Profile of Cetyl Stearate: An In-depth Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cetyl Stearate

Cat. No.: B143676

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## Introduction

**Cetyl stearate**, the ester of cetyl alcohol and stearic acid, is a common ingredient in cosmetics and personal care products, valued for its emollient and thickening properties.<sup>[1]</sup> This technical guide provides a comprehensive overview of the toxicological profile of **cetyl stearate**, drawing from scientific literature and expert panel reviews. The information is intended to support researchers, scientists, and drug development professionals in evaluating its safety for various applications. The consensus from reputable sources, such as the Cosmetic Ingredient Review (CIR) Expert Panel, is that **cetyl stearate** is safe as a cosmetic ingredient in the present practices of use and concentration when formulated to be non-irritating.<sup>[2][3][4]</sup>

## Chemical and Physical Properties

Property	Value
Chemical Name	Hexadecyl octadecanoate
Synonyms	Cetyl stearate, Palmityl stearate
CAS Number	1190-63-2
Molecular Formula	C34H68O2
Molecular Weight	508.9 g/mol
Physical Form	Waxy solid
Solubility	Insoluble in water

## Toxicological Data Summary

The toxicological data for **cetyl stearate** and related stearate esters consistently indicate a low potential for toxicity. The following tables summarize the available quantitative and qualitative data.

### Acute Toxicity

Studies on stearate esters have demonstrated low acute oral toxicity.[\[2\]](#)[\[5\]](#)

Test Substance	Species	Route	LD50	Reference
Formulation containing 60-65% Cetyl Esters*	Mouse	Oral	>20 g/kg	<a href="#">[6]</a>
Cetyl Palmitate	Rat	Oral	>14.4 g/kg	<a href="#">[7]</a>
Octyl and Isopropyl Palmitates	Rat	Oral	>64.0 g/kg	<a href="#">[7]</a>

\*Cetyl esters are a mixture that can include **cetyl stearate**.[\[8\]](#)

## Irritation and Sensitization

**Cetyl stearate** is generally considered to be non-to-minimally irritating to the skin and eyes at concentrations used in cosmetic products.[\[2\]](#)[\[5\]](#) Clinical studies have also shown it to be essentially nonsensitizing.[\[2\]](#)

Endpoint	Species	Result	Reference
Skin Irritation	Rabbit	At most, minimally irritating at cosmetic use concentrations.	<a href="#">[2]</a>
Eye Irritation	Rabbit	Essentially nonirritating at and above use concentrations.	<a href="#">[2]</a>
Skin Sensitization	Human	Essentially nonsensitizing in clinical studies.	<a href="#">[2]</a>
Phototoxicity	Human	Nonphototoxic in clinical studies.	<a href="#">[2]</a>
Photosensitization	Human	Nonphotosensitizing in clinical studies.	<a href="#">[2]</a>

## Comedogenicity

While generally well-tolerated, some sources suggest that **cetyl stearate** may have comedogenic potential for some individuals, though this is considered rare.[\[1\]](#) Comedogenicity testing has identified **isocetyl stearate**, a related compound, as having high comedogenic probability.[\[9\]](#)[\[10\]](#)

## Genotoxicity and Carcinogenicity

No evidence of mutagenicity or carcinogenicity has been reported for **cetyl stearate**. Stearic acid, a component of **cetyl stearate**, was found to be nonmutagenic in the Ames test.[\[11\]](#)[\[12\]](#)

Feeding studies in mice with stearic acid did not show carcinogenic effects at doses up to 50 g/kg/day.[\[11\]](#)[\[12\]](#)

## Experimental Protocols

Detailed experimental protocols for the toxicological assessment of cosmetic ingredients are outlined in the OECD Guidelines for the Testing of Chemicals. The following are summaries of the likely methodologies used to evaluate the safety of **cetyl stearate**.

### Acute Oral Toxicity (Based on OECD Guideline 401 - Withdrawn but historically relevant)

- Test System: Typically rats, with at least 5 animals of the same sex per dose level.
- Procedure: A single dose of the test substance is administered orally via gavage. Animals are observed for mortality, body weight changes, and clinical signs of toxicity for at least 14 days.
- Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose expected to cause death in 50% of the animals.[\[12\]](#)[\[13\]](#)

### Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

- Test System: Albino rabbits are typically used.[\[2\]](#)[\[8\]](#)
- Procedure: A single dose of the test substance (0.5 g for solids) is applied to a small area of shaved skin and covered with a gauze patch for a specified period, usually 4 hours. The skin is then observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[\[2\]](#)[\[8\]](#)[\[14\]](#)
- Endpoint: The degree of skin reaction is scored and evaluated to determine the irritation potential.[\[5\]](#)

### Acute Eye Irritation/Corrosion (Based on OECD Guideline 405 - Draize Test)

- Test System: Albino rabbits are the standard model.[\[1\]](#)[\[3\]](#)
- Procedure: A single dose of the test substance (0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control. The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.[\[1\]](#)[\[3\]](#)[\[15\]](#)[\[16\]](#)
- Endpoint: The severity of ocular lesions is scored to classify the irritancy potential of the substance.[\[17\]](#)

## Skin Sensitization (Based on OECD Guideline 406 - Guinea Pig Maximization Test)

- Test System: Guinea pigs are used for this assay.[\[6\]](#)[\[9\]](#)[\[18\]](#)
- Procedure: The test involves two phases: induction and challenge. During induction, the animals are exposed to the test substance with an adjuvant to enhance the immune response, typically through intradermal injection and subsequent topical application. After a rest period, the animals are challenged with a topical application of the test substance, and the skin is observed for allergic reactions (erythema and edema).[\[6\]](#)[\[10\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)
- Endpoint: The incidence and severity of the skin reactions in the test group are compared to a control group to determine the sensitization potential.[\[6\]](#)

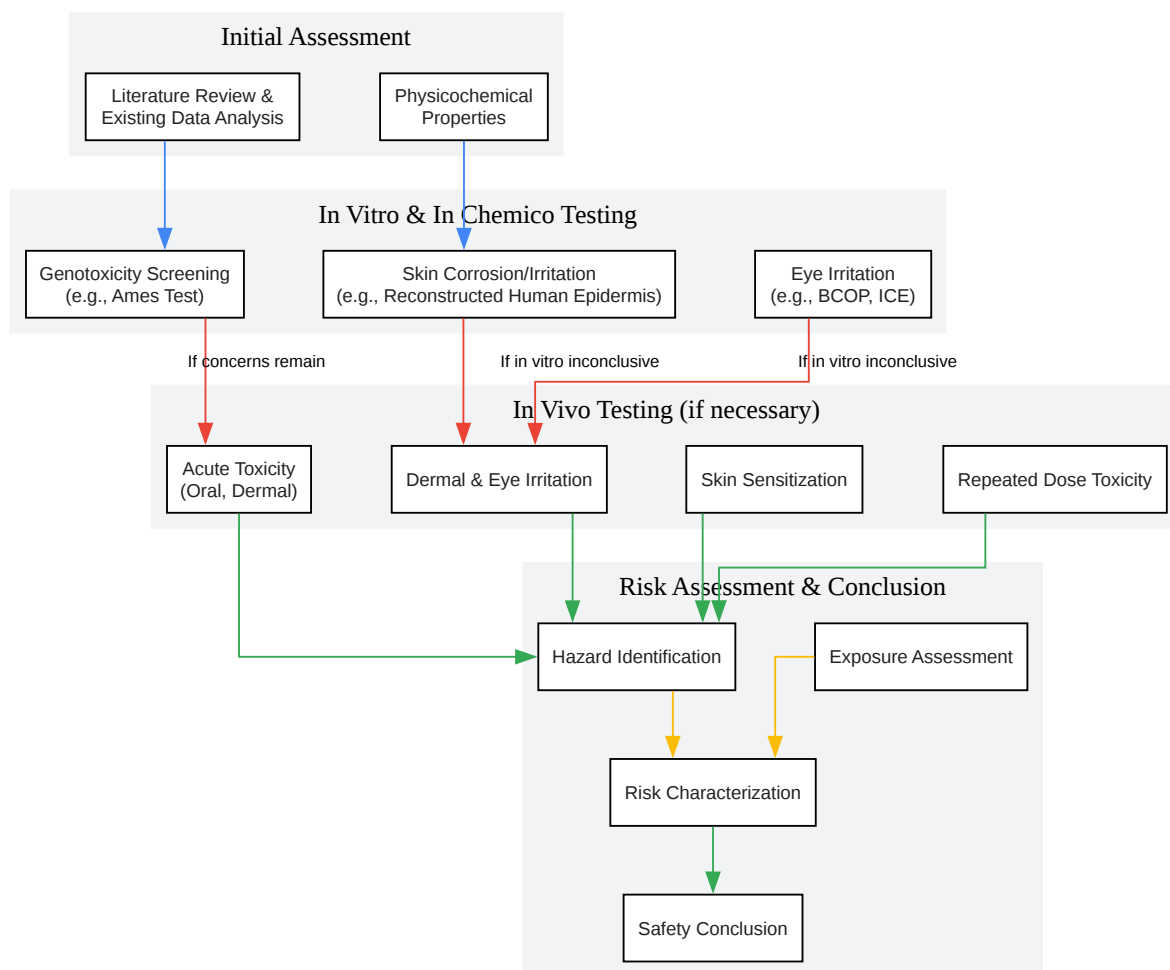
## Mutagenicity (Based on OECD Guideline 471 - Bacterial Reverse Mutation Test/Ames Test)

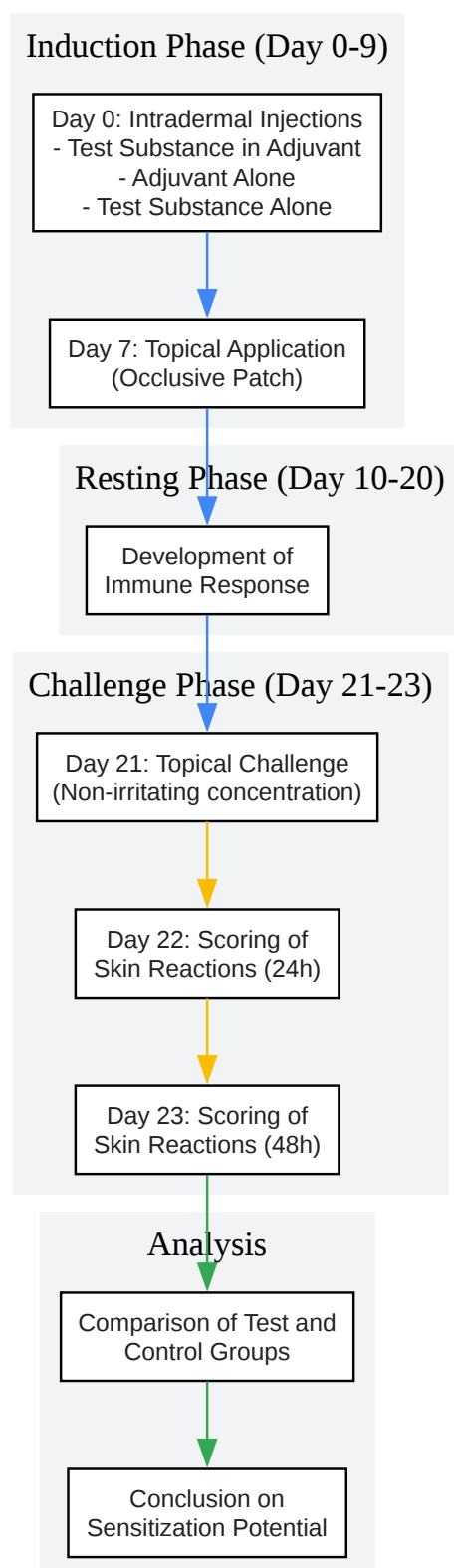
- Test System: Histidine-requiring strains of *Salmonella typhimurium* and tryptophan-requiring strains of *Escherichia coli* are used.[\[11\]](#)[\[22\]](#)[\[23\]](#)
- Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). The mixture is plated on a minimal agar medium lacking the required amino acid.[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)
- Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) compared to the control.[\[22\]](#)[\[24\]](#)

## Visualizations

### Logical Workflow for Toxicological Safety Assessment

The following diagram illustrates a typical workflow for assessing the toxicological safety of a cosmetic ingredient like **cetyl stearate**.





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- To cite this document: BenchChem. [Toxicological Profile of Cetyl Stearate: An In-depth Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b143676#toxicological-profile-of-cetyl-stearate-for-research]

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